1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester
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Overview
Description
1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester: is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is also known by other names such as Ethyl acetoacetate ethylene ketal and Ethyl 2-methyl-1,3-dioxolane-2-acetate . This compound is a colorless liquid with a strong, fruity, apple-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the acetal . Common catalysts include toluenesulfonic acid, which is used in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules .
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways .
Industry: In the industrial sector, it is used in the production of fragrances and flavors due to its fruity odor .
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Ethyl acetoacetate ethylene ketal
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- Ethyl acetoacetate 3-ethylene acetal
Comparison: 1,3-Dioxolane-2-acetic acid, 2-methyl-alpha-pentyl-, ethyl ester is unique due to its specific structure and properties. Compared to similar compounds, it has a distinct fruity odor and specific reactivity patterns . Its stability and reactivity make it suitable for various applications in organic synthesis, biological research, and industrial production .
Properties
CAS No. |
72727-57-2 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxolan-2-yl)heptanoate |
InChI |
InChI=1S/C13H24O4/c1-4-6-7-8-11(12(14)15-5-2)13(3)16-9-10-17-13/h11H,4-10H2,1-3H3 |
InChI Key |
AHEPPWIHINNDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OCC)C1(OCCO1)C |
Origin of Product |
United States |
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